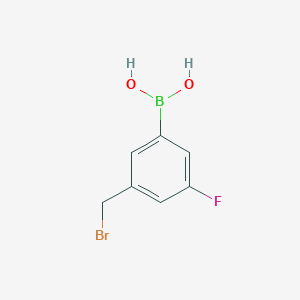

3-(Bromomethyl)-5-fluorobenzeneboronic acid

Description

3-(Bromomethyl)-5-fluorobenzeneboronic acid is a fluorinated aromatic boronic acid derivative featuring a bromomethyl (-CH2Br) substituent at the 3-position and a fluorine atom at the 5-position of the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners. The bromomethyl group serves as a reactive site for further alkylation or substitution, while the fluorine atom modulates electronic properties, enhancing stability and directing regioselectivity in reactions .

Properties

IUPAC Name |

[3-(bromomethyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,11-12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMFXLLEVKMAJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CBr)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-fluorobenzeneboronic acid typically involves the following steps:

Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding boronate ester with an acidic medium.

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-5-fluorobenzeneboronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with aryl halides or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are commonly used for coupling reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Major Products Formed

Substitution Products: Derivatives with various functional groups replacing the bromomethyl group.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Oxidation Products: Oxidized derivatives of the original compound.

Scientific Research Applications

3-(Bromomethyl)-5-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable compound in medicinal chemistry.

Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-fluorobenzeneboronic acid primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

3-Chloro-5-fluorobenzeneboronic Acid

- Structure : Substitutes bromomethyl with a chlorine atom at the 3-position.

- Reactivity : Chlorine is electron-withdrawing but less reactive toward nucleophilic substitution compared to bromomethyl. This makes 3-chloro-5-fluorobenzeneboronic acid less versatile in alkylation reactions but more stable in acidic conditions.

- Applications : Primarily used in Suzuki couplings for pharmaceutical intermediates, where halogen retention is critical .

| Property | 3-(Bromomethyl)-5-fluorobenzeneboronic Acid | 3-Chloro-5-fluorobenzeneboronic Acid |

|---|---|---|

| Molecular Formula | C7H7BBrFO2 | C6H5BClFO2 |

| Molecular Weight (g/mol) | 232.85 | 174.36 |

| Key Reactivity | Bromomethyl enables alkylation | Chlorine stabilizes ring electronics |

| Common Use Cases | Multi-step synthesis intermediates | Direct cross-coupling reactions |

3-(Di-n-propylcarbamoyl)-5-fluorobenzeneboronic Acid

- Structure : Features a bulky carbamoyl group (-CONPr2) at the 3-position.

- Reactivity : The carbamoyl group introduces steric hindrance, reducing reaction rates in cross-couplings. However, its electron-withdrawing nature enhances boronic acid acidity, improving coupling efficiency under basic conditions.

- Applications : Used in targeted drug delivery systems where steric bulk improves selectivity .

| Property | 3-(Bromomethyl)-5-fluorobenzeneboronic Acid | 3-(Di-n-propylcarbamoyl)-5-fluorobenzeneboronic Acid |

|---|---|---|

| Steric Effects | Moderate (bromomethyl) | High (carbamoyl) |

| Solubility | Low in polar solvents | Enhanced due to carbamoyl polarity |

| Typical Reactions | Nucleophilic substitution, cross-coupling | Selective cross-coupling, bioconjugation |

3-Fluoro-5-methylphenylboronic Acid

- Structure : Replaces bromomethyl with a methyl group (-CH3).

- Reactivity : The methyl group is electron-donating, activating the benzene ring toward electrophilic substitution. This contrasts with the bromomethyl group, which deactivates the ring but provides a reactive site for further modification.

- Applications : Preferred in electronics and materials science for its stability and ease of handling .

| Property | 3-(Bromomethyl)-5-fluorobenzeneboronic Acid | 3-Fluoro-5-methylphenylboronic Acid |

|---|---|---|

| Electronic Effect | Electron-withdrawing (Br, F) | Electron-donating (CH3) |

| Thermal Stability | Moderate | High |

| Functionalization Potential | High (via Br substitution) | Limited (inert methyl group) |

3-Bromo-5-(hydroxymethyl)phenylboronic Acid

- Structure : Substitutes bromomethyl with a hydroxymethyl (-CH2OH) group.

- Reactivity : The hydroxymethyl group participates in hydrogen bonding, improving solubility in aqueous systems. However, it lacks the leaving-group capability of bromine, limiting its utility in alkylation.

- Applications : Used in biochemical assays and sensor development due to its hydrophilic nature .

Key Research Findings

- Synthetic Utility : The bromomethyl group in 3-(Bromomethyl)-5-fluorobenzeneboronic acid enables sequential functionalization, as demonstrated in dendrimer synthesis (e.g., PBA analogs in ).

- Electronic Modulation: Fluorine at the 5-position enhances the boronic acid's Lewis acidity, facilitating transmetallation in Suzuki reactions compared to non-fluorinated analogs .

Biological Activity

3-(Bromomethyl)-5-fluorobenzeneboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a bromomethyl group and a fluorine atom, both of which can influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The chemical structure of 3-(Bromomethyl)-5-fluorobenzeneboronic acid can be represented as follows:

- Molecular Formula : C7H8BBrF O2

- Molecular Weight : 223.85 g/mol

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of 3-(Bromomethyl)-5-fluorobenzeneboronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids generally exhibit inhibitory effects on proteases and other enzymes involved in cellular signaling pathways. The presence of the bromomethyl and fluorine substituents may enhance the compound's binding affinity and selectivity towards certain biological targets.

Biological Activity

Research indicates that 3-(Bromomethyl)-5-fluorobenzeneboronic acid exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that boronic acid derivatives can inhibit the growth of cancer cells by interfering with proteasome activity, leading to the accumulation of pro-apoptotic factors. This compound's specific effects on various cancer cell lines remain an area of active investigation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to quantify this effect.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including serine proteases, which play crucial roles in inflammation and cancer progression.

Case Studies

-

Study on Anticancer Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated a series of boronic acids, including 3-(Bromomethyl)-5-fluorobenzeneboronic acid, for their anticancer properties. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, potentially through the induction of apoptosis via proteasome inhibition (PubMed ID: 14725476) .

-

Antimicrobial Testing :

- In a laboratory setting, 3-(Bromomethyl)-5-fluorobenzeneboronic acid was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate antibacterial activity, suggesting potential use as a scaffold for developing new antibacterial agents.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H8BBrF O2 |

| Molecular Weight | 223.85 g/mol |

| Anticancer Activity | Significant cytotoxicity |

| Antimicrobial Activity | Moderate against certain bacteria |

| Enzyme Targets | Serine proteases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.